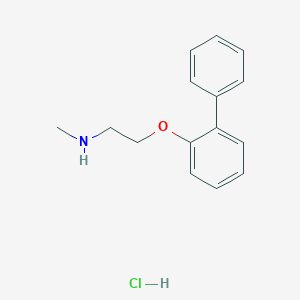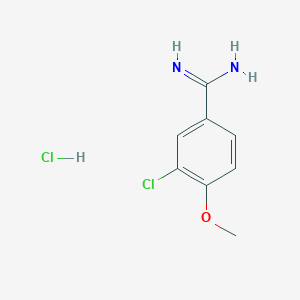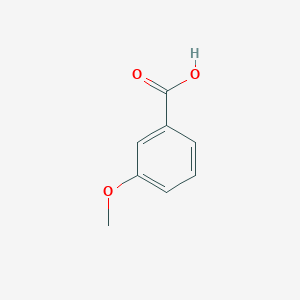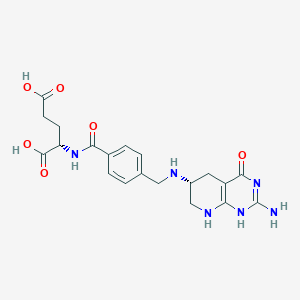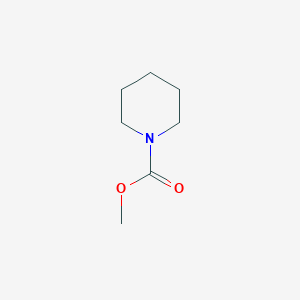
甲基哌啶-1-羧酸酯
描述
“Methyl piperidine-1-carboxylate” is a compound that falls under the category of piperidines . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
Piperidines are synthesized through various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
科学研究应用
Synthesis of Biologically Active Piperidine Derivatives
Methyl piperidine-1-carboxylate serves as a key intermediate in the synthesis of various piperidine derivatives. These derivatives are crucial in medicinal chemistry due to their presence in numerous pharmaceuticals and alkaloids. The development of new methods for synthesizing biologically active piperidines is a significant area of research, contributing to the discovery and biological evaluation of potential drugs .
Anticancer Agents
Piperidine derivatives, including those derived from methyl piperidine-1-carboxylate, have been studied for their anticancer properties. They are utilized in creating compounds that exhibit antiproliferative and antimetastatic effects on various cancer types, both in vitro and in vivo .
Antimicrobial and Antifungal Applications
The antimicrobial and antifungal activities of piperidine derivatives make them valuable in the development of new therapeutic agents. Research into methyl piperidine-1-carboxylate derivatives has shown promise in combating a range of microbial and fungal pathogens .
Neuroprotective and Anti-Alzheimer’s Agents
Compounds synthesized from methyl piperidine-1-carboxylate have been explored for their neuroprotective effects and potential in treating neurodegenerative diseases like Alzheimer’s. Their ability to interact with biological targets relevant to these conditions is of particular interest to researchers .
Analgesic and Anti-Inflammatory Properties
The analgesic and anti-inflammatory properties of piperidine derivatives are well-documented. Methyl piperidine-1-carboxylate is used to synthesize compounds that can alleviate pain and reduce inflammation, making them important for pharmaceutical applications .
Antiviral and Antimalarial Agents
Research has also focused on the antiviral and antimalarial potential of piperidine derivatives. Methyl piperidine-1-carboxylate plays a role in creating compounds that can inhibit the replication of viruses and the growth of malaria parasites, offering a pathway to new treatments .
安全和危害
The safety data sheet for a similar compound, “tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate”, indicates that it is flammable and its containers may explode when heated. Its vapors may form explosive mixtures with air. Vapors may travel to the source of ignition and flash back. It also causes burns of eyes, skin, and mucous membranes .
未来方向
Piperidine derivatives are being utilized in different therapeutic applications. The importance of the piperidine nucleus in the field of drug discovery has been highlighted in recent studies . Therefore, the development of new synthesis methods and the discovery of new biological applications of piperidine derivatives, including “Methyl piperidine-1-carboxylate”, could be a promising direction for future research .
作用机制
Target of Action
Methyl piperidine-1-carboxylate is a compound that belongs to the piperidine chemical family . Piperidines are structural components of piperine, which is a plant extract from the genus Piper, or pepper .
Mode of Action
It is presumed that piperine interacts with the olfactory system consisting of odorant receptors (ors) that need a common co-receptor (orco), and of ionotropic receptors (ir) . This interaction leads to the insect’s inability to recognize its host’s cues .
Biochemical Pathways
Piperine is a secondary metabolite biosynthetically derived from L-lysine and a cinnamoyl-CoA precursor . Decarboxylation of L-lysine by lysine decarboxylase (LDC) yields cadaverine, which undergoes oxidative deamination by copper amine oxidase (CuAO,) originating 5-aminopentanal . This compound is rapidly cyclized into Δ1-piperidine Schiff base and subsequently reduced to form piperidine . In parallel, piperonyl-CoA is generated from a cinnamoyl-CoA precursor .
Result of Action
It is known that piperine has remarkable properties like antioxidant, anti-apoptotic, anti-inflammatory, and bioavailability enhancing abilities . These properties provide the initial framework in managing and alleviating severe disease conditions .
属性
IUPAC Name |
methyl piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-10-7(9)8-5-3-2-4-6-8/h2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKFLJYAKACCWMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20283217 | |
| Record name | methyl piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20283217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl piperidine-1-carboxylate | |
CAS RN |
1796-27-6 | |
| Record name | 1796-27-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40881 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1796-27-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30494 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | methyl piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20283217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of methyl piperidine-1-carboxylate in scientific research?
A: Methyl piperidine-1-carboxylate often serves as a versatile building block in the synthesis of various biologically active compounds. It is frequently encountered as a protecting group for the piperidine nitrogen, enabling specific chemical modifications at other positions within the molecule. [, , , ]
Q2: How does the structure of compounds containing the methyl piperidine-1-carboxylate moiety influence their interaction with monoacylglycerol lipase (MAGL)?
A: Research demonstrates that the presence of specific structural features around the methyl piperidine-1-carboxylate moiety significantly influences the potency and selectivity of MAGL inhibitors. For example, the incorporation of a dibenzo[d][1,3]dioxol-5-yl(hydroxy)methyl group at the 4-position of the piperidine ring, as seen in JZL184, results in a highly potent and selective MAGL inhibitor. [, , , , , , , ] Conversely, modifying this structure with a bis(4-chlorophenyl)methyl group, as in MJN110, retains MAGL inhibitory activity but with a distinct behavioral profile. []
Q3: Can you provide an example of how methyl piperidine-1-carboxylate is used in the synthesis of a specific drug candidate?
A: In the development of Vandetanib, a drug used to treat certain types of thyroid cancer, methyl piperidine-1-carboxylate plays a crucial role. It serves as a protected form of the piperidine ring, allowing for the sequential addition of other chemical groups. The synthesis typically involves reacting tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate with methyl vanillate, followed by deprotection and further modifications to yield Vandetanib. [, , ]
Q4: Beyond MAGL, are there other targets where methyl piperidine-1-carboxylate derivatives exhibit activity?
A: Research has identified methyl piperidine-1-carboxylate derivatives with significant potency and selectivity for the orexin 2 receptor (OX2R). For instance, TAK-925, an OX2R agonist, was developed from an initial compound discovered through high-throughput screening and further optimized to enhance its potency, selectivity, and brain penetration. [] This compound shows promise in treating narcolepsy and related sleep disorders.
Q5: Have any studies explored alternative structures to methyl piperidine-1-carboxylate for developing MAGL inhibitors?
A: Yes, researchers are actively exploring alternative scaffolds for designing novel MAGL inhibitors. One such example involves the development of sulfonamido-based carbamates and ureas. [] This research led to the identification of a novel MAGL inhibitor, TZPU, and the known inhibitor SAR127303. These compounds displayed high potency and selectivity for MAGL over FAAH and cannabinoid receptors. Although TZPU did not show sufficient specificity for in vivo imaging, [11C]SAR127303 showed promise as a potential PET neuroimaging agent for studying MAGL in vivo. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



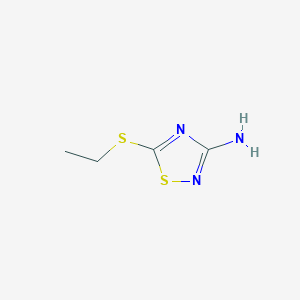
![2-Propanol, 1,1'-[(1-methyl-1,2-ethanediyl)bis(oxy)]bis-](/img/structure/B160476.png)
